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heregulin beta1

Cat. No.: B1176611
CAS No.: 155646-83-6
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Description

Overview of Neuregulin-1 (NRG1) Family and Heregulin Isoforms

Neuregulins (NRGs) constitute a family of four structurally related proteins (NRG1, NRG2, NRG3, and NRG4) that are members of the epidermal growth factor (EGF) family of proteins. wikipedia.orggenscript.com These proteins function as ligands for the ErbB family of receptor tyrosine kinases, which include ErbB1 (EGFR/HER1), ErbB2 (HER2), ErbB3 (HER3), and ErbB4 (HER4). wikipedia.orggenscript.comnih.gov Neuregulins are involved in diverse functions, including the development of the nervous system, cardiac development, Schwann cell and oligodendrocyte differentiation, and the formation of neuromuscular synapses. wikipedia.orggenscript.comebi.ac.uk

The NRG1 gene is particularly notable for its complexity, encoding a large number of soluble or transmembrane isoforms through alternative splicing and the use of multiple transcription initiation sites. wikipedia.orgrndsystems.combio-techne.comnih.govnih.gov These isoforms exhibit distinct structural characteristics and expression patterns, contributing to the varied functions of NRG1. sigmaaldrich.comnih.govbiologists.com

Classification of Heregulin Beta1 as a Specific NRG1 Subtype

This compound is classified as a specific subtype within the Neuregulin-1 (NRG1) family. It is often referred to interchangeably with other names such as Neuregulin-1 beta 1, Neu differentiation factor (NDF) beta 1a, and Heregulin (HRG) beta 1. rndsystems.combiolegend.comstemcell.comstemcell.com Heregulins, including the beta1 isoform, are considered Type I NRG1 isoforms, alongside Neu Differentiation Factor (NDF) and Acetylcholine Receptor Inducing Activity (ARIA). wikipedia.orgrndsystems.combio-techne.comsigmaaldrich.combiologists.comnih.govrndsystems.comnovusbio.com This classification is based, in part, on structural features, particularly the presence of an immunoglobulin-like (Ig-like) domain located N-terminal to the EGF-like domain. bio-techne.comsigmaaldrich.combiologists.comleadgenebio.com

Structural Characteristics and Functional Domains of this compound

This compound, like other NRG1 isoforms, is initially synthesized as a transmembrane precursor protein. wikipedia.orgnih.govrndsystems.comexplorationpub.com This proform typically contains several domains, including an N-terminal region, an immunoglobulin-like (Ig-like) domain, a spacer segment, an EGF-like domain, a transmembrane domain, and a cytoplasmic domain. rndsystems.comleadgenebio.combosterbio.com

A crucial functional component of this compound is its EGF-like domain. genscript.comsigmaaldrich.combiologists.comrndsystems.comexplorationpub.com This domain is essential for binding to and activating ErbB receptor tyrosine kinases, specifically ErbB3 and ErbB4. genscript.combio-techne.comsigmaaldrich.comhistoline.comsigmaaldrich.cnrndsystems.com While initially thought to directly activate HER2 (ErbB2), it is now understood that Heregulin primarily binds to ErbB3 and ErbB4, which then can heterodimerize with ErbB2, leading to the activation of downstream signaling pathways such as the MAPK and PI3K pathways. bio-techne.comrndsystems.combiolegend.comstemcell.com

The beta isoforms of Heregulin, including beta1, differ from the alpha isoforms in their EGF-like domain due to alternative splicing. sigmaaldrich.comrndsystems.comsigmaaldrich.cn These differences in the EGF-like domain can influence receptor binding affinity and biological activity, with beta isoforms generally reported to be more potent than alpha isoforms in certain contexts. rndsystems.comhistoline.comsigmaaldrich.cnahajournals.org Recombinant human this compound, specifically the EGF domain, is a polypeptide with a predicted molecular mass of approximately 7.5 kDa, consisting of about 65 amino acid residues. biolegend.comstemcell.combosterbio.comsigmaaldrich.cnthermofisher.com

The full-length transmembrane forms of NRG1 can undergo proteolytic cleavage to release soluble growth factors, including the extracellular domain containing the EGF-like domain. wikipedia.orggenscript.combio-techne.comnih.govsigmaaldrich.comexplorationpub.com This soluble form of this compound can then act on target cells.

This compound's structural domains contribute to its diverse functions, including modulating cell growth, differentiation, and survival in various cell types such as epithelial cells, glial cells, neurons, and skeletal muscle cells. biolegend.comstemcell.comahajournals.orgthermofisher.comvwr.com

Structural Domains of this compound

DomainLocation/CharacteristicsFunction
N-terminal regionVaries among isoformsInvolved in isoform-specific functions and processing. biologists.comrndsystems.com
Ig-like domainN-terminal to the EGF-like domain in Type I and II NRG1s. bio-techne.comsigmaaldrich.combiologists.comleadgenebio.comInvolved in protein-protein interactions and localization. rndsystems.comleadgenebio.combosterbio.com
Spacer segmentBetween Ig-like and EGF-like domains (in Type I). sigmaaldrich.comrndsystems.comMay be involved in glycosylation. sigmaaldrich.comrndsystems.com
EGF-like domainCore functional domain. genscript.comsigmaaldrich.combiologists.comrndsystems.comexplorationpub.comBinds to ErbB3 and ErbB4 receptors, initiating signaling. genscript.combio-techne.comsigmaaldrich.comhistoline.com
Transmembrane domainAnchors the protein to the cell membrane (in proform). nih.govleadgenebio.comexplorationpub.combosterbio.comMembrane localization; site of proteolytic cleavage. wikipedia.orgnih.govrndsystems.comexplorationpub.com
Cytoplasmic domainIntracellular region. leadgenebio.combosterbio.comInvolved in intracellular signaling and interactions. leadgenebio.combosterbio.com

Historical Context and Significance in Growth Factor Research

The study of heregulins, including this compound, is intertwined with research into growth factors and their receptors, particularly the ErbB family. Heregulin and its rat homolog, neu differentiation factor (NDF), were initially identified based on their ability to activate the p185erbB2/HER-2/neu receptor tyrosine kinase. sigmaaldrich.comrndsystems.comsigmaaldrich.cn This initial observation was significant as HER2 lacked a known direct ligand. However, subsequent research clarified that heregulins primarily bind to ErbB3 and ErbB4, and the observed HER2 activation was a result of heterodimerization between ErbB2 and ligand-bound ErbB3 or ErbB4. sigmaaldrich.comrndsystems.comsigmaaldrich.cn This discovery highlighted the complex interplay and transactivation mechanisms within the ErbB receptor family.

The identification of heregulins as ligands for ErbB3 and ErbB4 solidified their importance in growth factor signaling. Their involvement in diverse developmental processes, such as the development of the nervous system, heart, and mammary glands, underscored their significance in embryogenesis and tissue development. genscript.comnih.govebi.ac.ukstemcell.comvwr.com The recognition of multiple NRG1 isoforms, generated through alternative splicing, further expanded the understanding of the complexity and versatility of this signaling system. wikipedia.orgrndsystems.combio-techne.comnih.govnih.gov

Research into heregulins has also been propelled by their implication in various diseases, including cancer and neurological disorders. nih.govnih.govstemcell.comfrontiersin.org The ability of this compound to stimulate cell proliferation and its role in processes like cell differentiation, invasiveness, and migration have made it a subject of intense investigation in the context of cancer biology, particularly in breast cancer. nih.govbiolegend.comstemcell.comvwr.comnih.gov Furthermore, the link between NRG1 signaling and neurological conditions like schizophrenia has highlighted the broader impact of this growth factor family on human health. wikipedia.orgnih.govsigmaaldrich.comnih.govwikipedia.org The historical research trajectory of this compound reflects the evolving understanding of growth factor networks and their profound influence on both normal physiological processes and disease states.

Properties

CAS No.

155646-83-6

Molecular Formula

C12H12N2O2

Synonyms

heregulin beta1

Origin of Product

United States

Receptor Binding and Oligomerization Dynamics of Heregulin Beta1

ErbB Receptor Family as Primary Ligand Targets

The biological effects of heregulin beta1 are mediated through its direct interaction with specific members of the ErbB receptor family, which includes four distinct receptors: ErbB1 (also known as EGFR), ErbB2, ErbB3, and ErbB4. These receptors are characterized by an extracellular ligand-binding domain, a transmembrane segment, and an intracellular tyrosine kinase domain.

This compound Binding Affinity and Specificity to ErbB3 and ErbB4

This compound functions as a direct ligand for ErbB3 and ErbB4. thermofisher.combiolegend.comuniprot.org It does not, however, bind directly to ErbB1 or ErbB2. researchgate.net The specificity of this compound for ErbB3 and ErbB4 is a key determinant of the subsequent signaling cascade. The binding affinity of this compound can be influenced by the co-expression of other ErbB receptors. For instance, the affinity of ErbB3 for heregulin is enhanced when it is co-expressed with ErbB2. google.com

Studies involving alanine (B10760859) scanning mutagenesis have identified specific residues within the EGF-like domain of this compound that are crucial for binding to ErbB3 and ErbB4. These residues are located in the N-terminus, two beta-turns, and a patch on the major beta-sheet, as well as the C-terminal region. nih.gov Research has indicated that ErbB3 may have more stringent binding requirements than ErbB4, as more mutations in this compound result in a greater loss of affinity for ErbB3 compared to ErbB4. nih.gov The interaction kinetics of heregulin with its receptors on the cell surface show dynamic changes related to receptor dimerization, which results in both low- and high-affinity binding sites. nih.gov

Role of ErbB2 in this compound-Induced Receptor Heterodimerization

Although this compound does not bind directly to ErbB2, ErbB2 is a preferred heterodimerization partner for other ErbB receptors and is crucial for signal amplification. nih.govembopress.org Upon this compound binding to ErbB3 or ErbB4, these receptors undergo a conformational change that facilitates their heterodimerization with ErbB2. biolegend.comnih.govresearchgate.net The formation of ErbB2-containing heterodimers, particularly the ErbB2/ErbB3 complex, creates a high-affinity receptor for heregulin and is a potent signaling unit. google.comspandidos-publications.comatsjournals.org

ErbB3 possesses a deficient kinase domain, meaning it cannot effectively initiate signaling on its own. researchgate.net Therefore, the recruitment of ErbB2 into the heterodimer is essential, as the robust kinase activity of ErbB2 is responsible for the subsequent phosphorylation events. nih.gov this compound stimulation preferentially induces the formation of HER2-HER3 heterodimers. oncotarget.com

Concomitant Recruitment of ErbB1/Epidermal Growth Factor Receptor (EGFR) to this compound-Activated Complexes

In addition to ErbB2, ErbB1 (EGFR) can also be recruited into the receptor complexes activated by this compound. thermofisher.comuniprot.org This process, known as transactivation, adds another layer of complexity to this compound signaling. nih.govnih.gov Studies have shown that this compound can promote the formation of ErbB3/EGFR heterodimers. nih.gov The activation of EGFR in response to this compound appears to be a result of its incorporation into these larger receptor complexes. nih.govnih.gov Intriguingly, research in breast cancer cells has demonstrated that the activation of certain downstream signaling pathways by this compound is mediated by ErbB3, ErbB2, and the transactivation of EGFR, while being independent of ErbB4. nih.govnih.gov

Molecular Mechanisms of Receptor Activation and Trans-Autophosphorylation

The binding of this compound to ErbB3 and/or ErbB4 and the subsequent formation of receptor heterodimers, primarily with ErbB2, is the initial step in signal transduction. nih.govnih.gov This dimerization brings the intracellular kinase domains of the receptor partners into close proximity, enabling a process called trans-autophosphorylation.

In this process, the activated kinase domain of one receptor (e.g., ErbB2) phosphorylates specific tyrosine residues on the cytoplasmic tail of its dimerization partner (e.g., ErbB3). atsjournals.orgatsjournals.org Since ErbB3 has an impaired kinase domain, the kinase activity of ErbB2 is critical for phosphorylating ErbB3 in the heterodimer. nih.gov This trans-phosphorylation event is a critical activation step. nih.gov The newly phosphorylated tyrosine residues on the receptor tails serve as docking sites for various downstream signaling and adaptor proteins, which contain SH2 domains. atsjournals.org This recruitment of downstream effectors ultimately leads to the activation of multiple intracellular signaling pathways, such as the PI3K/AKT and MAPK pathways. biolegend.comspandidos-publications.com

Interactive Data Table: Key Receptor Interactions of this compound

Ligand Primary Binding Receptors Key Heterodimerization Partners Concomitantly Recruited Receptors Outcome
This compound ErbB3, ErbB4 ErbB2 ErbB1 (EGFR) Receptor trans-autophosphorylation and activation of downstream signaling

Interactive Data Table: ErbB Receptor Properties in this compound Signaling

Receptor Ligand Binding Kinase Activity Role in this compound Signaling
ErbB1 (EGFR) No direct binding Active Recruited into heterodimers (transactivated)
ErbB2 No known ligand Active Preferred heterodimerization partner, amplifies signal
ErbB3 This compound Impaired Direct receptor, recruits ErbB2
ErbB4 This compound Active Direct receptor, can heterodimerize with ErbB2

Intracellular Signaling Cascades Orchestrated by Heregulin Beta1

Activation of Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling pathway is a central route for mediating many of the cellular effects of Heregulin beta-1. nih.govspandidos-publications.comspandidos-publications.com Activation of this pathway is critical for processes such as cell survival, proliferation, and aggregation. nih.govnih.govjcpjournal.org HRG-β1 has been shown to be a potent activator of the PI3K/Akt pathway in various cell types, including breast cancer cells and non-transformed mammary epithelial cells. nih.govnih.gov This activation can override inhibitory signals from other therapeutic agents, highlighting its significance in contexts like drug resistance. nih.gov

Direct Recruitment of the p85 Regulatory Subunit of PI3K

A key initiating event in the activation of the PI3K pathway by HRG-β1 is the direct recruitment of the p85 regulatory subunit of Class IA PI3K. nih.govnih.gov Upon HRG-β1-induced heterodimerization of ErbB receptors, particularly the potent ErbB2/ErbB3 complex, tyrosine residues in the cytoplasmic tail of ErbB3 become phosphorylated. nih.govnih.govresearchgate.net These phosphorylated tyrosine residues, often within YxxM motifs, serve as high-affinity binding sites for the SH2 domains of the p85 subunit. oncotarget.com

This recruitment event is highly efficient. Studies have demonstrated that HRG-β1 is a more potent inducer of p85 recruitment compared to other growth factors like Epidermal Growth Factor (EGF) or insulin (B600854) in non-transformed human mammary epithelial cells. nih.gov The binding of p85 to the activated receptor complex relieves its inhibitory constraint on the p110 catalytic subunit of PI3K. oncotarget.com This allows the p110 subunit to phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). oncotarget.com Research has confirmed that HRG-β1 stimulation leads to an increased association of the p85 subunit with ErbB2/ErbB3 heterodimers, which correlates with increased PI3K activity. nih.gov

Downstream Signaling Events and Regulatory Mechanisms

The generation of PIP3 at the plasma membrane initiates a cascade of downstream signaling events. PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). jcpjournal.orgbiorxiv.org This recruitment to the membrane facilitates the phosphorylation and activation of Akt by other kinases, such as PDK1 and mTORC2. biorxiv.org

Once activated, Akt phosphorylates a wide array of substrates, influencing numerous cellular functions:

Cell Survival: Activated Akt plays a crucial role in promoting cell survival by inactivating pro-apoptotic proteins. nih.govjcpjournal.org

Cell Proliferation and Growth: The PI3K/Akt pathway is a major driver of cell proliferation and growth in response to HRG-β1. nih.govnih.gov This is evidenced by the fact that inhibitors of PI3K, such as LY294002 and wortmannin, can block HRG-β1-mediated effects like cell aggregation and invasion. nih.govnih.gov

Regulation of Other Molecules: The PI3K/Akt pathway can influence the expression and activity of other key cellular regulators. For instance, HRG-β1-induced activation of PI3K/Akt can lead to the phosphorylation of BRCA1 and the cytoplasmic accumulation of p21, which can counteract the effects of therapies like tamoxifen. diva-portal.org Furthermore, this pathway is implicated in the upregulation of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis, although in some contexts, this effect is more strongly linked to the p38 MAPK pathway. nih.gov

The PI3K/Akt pathway is a dominant signaling route for driving cell invasion in various breast cancer cells. nih.gov Its activation by HRG-β1 can promote resistance to targeted therapies by providing an alternative survival and proliferation signal. researchgate.netnih.gov

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway Activation

Alongside the PI3K/Akt pathway, the MAPK/ERK cascade is another major signaling route activated by Heregulin beta-1. biolegend.comnih.govspandidos-publications.comatsjournals.org This pathway is integral to cellular processes such as proliferation, differentiation, and migration. researchgate.netspandidos-publications.com Upon HRG-β1 binding and subsequent receptor dimerization, adaptor proteins like Grb2 and Shc are recruited to phosphotyrosine docking sites on the activated ErbB receptors, initiating the MAPK cascade. atsjournals.org

MEK1/2-ERK1/2 Signaling Axis

The canonical MAPK pathway involves a three-tiered kinase cascade: a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and a MAPK. Following receptor activation, the cascade typically proceeds through Ras, which activates a MAPKKK (like Raf). This kinase then phosphorylates and activates the dual-specificity kinases MEK1 and MEK2 (MAPKKs). cloudfront.net

Activated MEK1/2, in turn, phosphorylates the threonine and tyrosine residues in the activation loop of ERK1 and ERK2 (also known as p44/42 MAPK). cloudfront.net Research has consistently shown that HRG-β1 treatment leads to the phosphorylation and activation of ERK1/2 in various cell types. nih.govjcpjournal.org This activation is crucial for several HRG-β1-induced cellular responses. For example, the MEK1/2-ERK1/2 axis is required for the breakdown of the F-actin cytoskeleton in cell junctions, a key step in cell scattering. plos.orgsemanticscholar.org Furthermore, this pathway is essential for HRG-β1-driven cell proliferation and the induction of key cell cycle regulators like cyclin D1. nih.gov The importance of this axis is highlighted by studies where MEK inhibitors, such as U0126 and PD98059, block HRG-β1-induced effects. nih.govnih.govaacrjournals.org

Role of p38 MAP Kinase in Cellular Responses

In addition to the classical MEK/ERK pathway, HRG-β1 also activates another branch of the MAPK family, the p38 MAP kinases. nih.govplos.orgsemanticscholar.org The activation of p38 is critical for specific cellular responses that are distinct from those mediated solely by ERK1/2.

Key roles of p38 in HRG-β1 signaling include:

Cell Scattering and Adhesion: The p38 pathway is essential for the scattering of epithelial cells. plos.orgsemanticscholar.org While the MEK1 pathway is needed for the initial destabilization of F-actin at cell junctions, p38 activity is required for the subsequent loss of cell-cell adhesion and complete cell dissociation. plos.orgnih.gov Inhibition of p38 with compounds like SB202190 or SB203580 blocks HRG-β1-induced cell scattering and leads to the re-assembly of adherens junctions. plos.orgsemanticscholar.org

Gene Expression: The p38 pathway can regulate gene expression in response to HRG-β1. A notable example is the upregulation of Vascular Endothelial Growth Factor (VEGF). In breast cancer cells, HRG-β1 activates p38 MAPK to enhance VEGF transcription, leading to increased secretion and a pro-angiogenic response. nih.gov This effect was shown to be independent of the PI3K/Akt and ERK pathways in this specific context. nih.gov

The activation of different MAPK pathways allows for a diversified cellular response to a single ligand, with ERK1/2 primarily driving proliferation and p38 mediating changes in cell adhesion and specific gene expression programs.

Protein Kinase C (PKC) Signaling and Cross-Talk

Protein Kinase C (PKC) represents another signaling pathway that can be engaged by Heregulin beta-1, often in cross-talk with the PI3K/Akt and MAPK pathways. nih.govjcpjournal.org While less predominantly studied in the context of HRG-β1 compared to the PI3K and MAPK cascades, evidence suggests its involvement in regulating cellular processes. For instance, the activation of matrix metalloproteinase-9 (MMP-9) by HRG-β1 has been reported to be regulated by multiple signaling pathways, including PKC, alongside ERK and p38. nih.gov Furthermore, diverse upstream kinases, including PKC, are known to be responsible for regulating the activation of the transcription factor Nrf2, which can be activated by HRG-β1 through the ERK and Akt pathways. jcpjournal.org This suggests a potential for cross-talk where PKC might modulate the activity of other primary signaling cascades initiated by HRG-β1. The precise mechanisms of PKC activation by HRG-β1 and the full extent of its interplay with other pathways are areas of ongoing investigation.

Table of Key Signaling Components and Inhibitors

CategoryNameFunction/TargetReference
Growth Factor Heregulin beta-1 (HRG-β1)Ligand for ErbB3/ErbB4 receptors biolegend.comnih.gov
Receptors ErbB2, ErbB3, ErbB4, EGFRReceptor Tyrosine Kinases biolegend.comthermofisher.comnih.gov
PI3K Pathway PI3K (p85/p110)Generates PIP3 nih.govnih.govoncotarget.com
Akt (Protein Kinase B)Serine/threonine kinase, promotes survival nih.govjcpjournal.org
PIP2Substrate for PI3K oncotarget.com
PIP3Second messenger, recruits Akt oncotarget.com
MAPK Pathway RasSmall GTPase, activates Raf cloudfront.net
RafMAPKKK cloudfront.net
MEK1/2MAPKK, activates ERK1/2 cloudfront.netplos.orgsemanticscholar.org
ERK1/2MAPK, regulates proliferation nih.govjcpjournal.orgcloudfront.net
p38 MAPKMAPK, regulates cell adhesion, stress response nih.govplos.orgsemanticscholar.org
Other Kinases Protein Kinase C (PKC)Serine/threonine kinase nih.govjcpjournal.org
PI3K Inhibitors LY294002, WortmanninInhibit PI3K catalytic activity nih.govnih.gov
MEK Inhibitors U0126, PD98059Inhibit MEK1/2 activity nih.govnih.govnih.gov
p38 Inhibitors SB202190, SB203580Inhibit p38 MAPK activity nih.govplos.orgsemanticscholar.org
Transcription Factors Nrf2Regulates antioxidant response jcpjournal.org
Other Proteins Grb2, ShcAdaptor proteins atsjournals.org
BRCA1Tumor suppressor
p21Cell cycle inhibitor diva-portal.org
Cyclin D1Cell cycle regulator nih.gov
VEGFAngiogenic factor nih.gov
MMP-9Matrix Metalloproteinase nih.gov

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway Involvement

Heregulin beta1 (a form of Neuregulin-1 or NRG-1) has been identified as an activator of the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. atsjournals.orgatsjournals.orgnih.gov This activation is a critical component of the cellular response to this compound, contributing to processes such as cell proliferation. atsjournals.orgnih.gov

The activation of the JAK/STAT pathway by this compound is initiated through the high-affinity HER2/HER3 heterodimer receptor complex. atsjournals.orgnih.gov Research has shown that Neuregulin-1 induces a rapid and transient increase in the tyrosine phosphorylation of specific JAKs. Notably, TYK2 and JAK3 are phosphorylated, while JAK1 and JAK2 are not. atsjournals.orgatsjournals.orgnih.gov This selective activation of JAK family members leads to the subsequent tyrosine phosphorylation of STAT3 and STAT5. atsjournals.orgatsjournals.orgnih.gov

Upon phosphorylation, STAT3 undergoes a conformational change, dimerizes, and translocates from the cytoplasm to the nucleus within an hour of this compound stimulation. atsjournals.orgnih.gov In the nucleus, the activated STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their expression. atsjournals.org The activation of STAT3 and STAT5 is particularly significant as it has been linked to stimulating cell proliferation and regulating genes involved in cell cycle control and apoptosis prevention. atsjournals.org

The necessity of this pathway for heregulin-induced effects is underscored by experiments where inhibition of the HER2/HER3 dimerization or the use of a specific JAK-STAT pathway inhibitor (AG490) blocked the phosphorylation of JAKs and STATs, and consequently, inhibited cell proliferation stimulated by NRG-1. atsjournals.orgnih.gov

Furthermore, STAT3 has been shown to be a convergence point for signaling pathways involving this compound and the progesterone (B1679170) receptor (PR). nih.gov In this context, this compound-activated STAT3 can act as a coregulator for the progesterone receptor, promoting the transcription of genes like Bcl-XL and p21(CIP1), which are involved in cell cycle modulation and can drive cancer growth. nih.gov

Table 1: Key Proteins in the this compound-Activated JAK/STAT Pathway

Protein Role in the Pathway Research Findings Citation
This compound (NRG-1) Initiating Ligand Binds to ErbB3/HER3, inducing heterodimerization with ErbB2/HER2. atsjournals.orgnih.gov
HER2/HER3 Receptor Complex Forms a high-affinity heterodimer that is activated by this compound. atsjournals.orgnih.gov
TYK2 Janus Kinase Undergoes rapid and transient tyrosine phosphorylation upon this compound stimulation. atsjournals.orgatsjournals.orgnih.gov
JAK3 Janus Kinase Undergoes rapid and transient tyrosine phosphorylation upon this compound stimulation. atsjournals.orgatsjournals.orgnih.gov
STAT3 Signal Transducer and Activator of Transcription Is tyrosine phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression. Plays a role in cell proliferation. atsjournals.orgatsjournals.orgnih.govnih.gov
STAT5 Signal Transducer and Activator of Transcription Is tyrosine phosphorylated following this compound stimulation. atsjournals.orgatsjournals.orgnih.gov

Integration and Cross-Talk Among this compound-Activated Pathways

The signaling network initiated by this compound is not linear but is characterized by extensive integration and crosstalk with other major signaling cascades. The ErbB receptors, once activated by this compound, function as central hubs that integrate signals from diverse pathways, including those triggered by G protein-coupled receptors (GPCRs) and cytokine receptors. researchgate.netrndsystems.com This crosstalk is fundamental to the diverse and context-dependent cellular outcomes of this compound signaling.

The most prominent pathways that intersect with this compound signaling are the Phosphatidylinositol 3-Kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK)/ERK pathways. researchgate.netplos.org The this compound-activated ErbB2/ErbB3 heterodimer is a potent activator of both the PI3K/Akt and MAPK cascades. plos.orgnih.gov For instance, in breast cancer cells, this compound can promote cell proliferation and invasion through the activation of both ERK1/2 and Akt. nih.gov

Crosstalk is also evident in the context of therapeutic resistance. This compound can circumvent the effects of EGFR inhibitors by driving the formation of erbB3/erbB2 heterodimers, which maintains the activation of the PI3K/Akt pathway and promotes cell invasion, even when the EGFR/ERK pathway is blocked. nih.gov

Furthermore, this compound signaling is integrated with hormone receptor pathways. There is significant crosstalk between the heregulin/ErbB2 and the estrogen receptor (ER) signaling cascades, often mediated by the PI3K/Akt pathway. researchgate.net this compound can regulate estrogen receptor gene expression and activity through the ErbB2/PI3K/Akt axis. researchgate.net As mentioned previously, STAT3 acts as a nodal point, integrating signals from this compound/ErbB2 and the progesterone receptor to drive cancer growth. nih.govresearchgate.net

Integration with other developmental and oncogenic pathways, such as the Notch signaling pathway, has also been described. frontiersin.org Evidence points to a bidirectional crosstalk where the activation of one pathway can compensate for the inhibition of the other, allowing cancer cells to survive targeted therapies. frontiersin.org this compound signaling can also intersect with the TGF-β pathway. Studies have shown that this compound can induce an epithelial-mesenchymal transition (EMT) through a PI3K/Akt-phospho-Smad2-Snail signaling axis, demonstrating a link between ErbB receptor activation and key components of the TGF-β cascade. nih.gov

Table 2: Crosstalk of this compound Signaling with Other Pathways

Interacting Pathway Key Mediators of Crosstalk Functional Outcome of Crosstalk Citation
PI3K/Akt Pathway ErbB2/ErbB3 heterodimer, p85 subunit of PI3K Promotes cell survival, proliferation, invasion, and therapeutic resistance. Mediates crosstalk with the estrogen receptor. researchgate.netnih.govresearchgate.netoncotarget.com
MAPK/ERK Pathway ErbB2/ErbB3 heterodimer Regulates cell proliferation and is required for the breakdown of cell junctions. researchgate.netplos.orgnih.gov
Progesterone Receptor (PR) Pathway STAT3 STAT3 acts as a coregulator for PR, promoting the transcription of cell cycle modulators and cancer growth. nih.govresearchgate.net
Estrogen Receptor (ER) Pathway PI3K/Akt This compound regulates ER gene expression and activity. researchgate.net
Notch Pathway Compensatory activation Maintains downstream MAPK and/or Akt signaling, contributing to therapeutic resistance. frontiersin.org
TGF-β/Smad Pathway PI3K/Akt, phospho-Smad2, Snail Induces epithelial-mesenchymal transition (EMT), cancer cell migration, and invasion. nih.gov

Cellular and Molecular Functions of Heregulin Beta1

Modulation of Cell Proliferation and Growth

Heregulin beta-1 is a significant regulator of cell proliferation, demonstrating the ability to both induce and differentially control cell growth across a range of cell types. medchemexpress.comnih.gov This function is primarily mediated through its interaction with the ErbB family of receptor tyrosine kinases. stemcell.com

Induction of Proliferation in Epithelial, Glial, Neuronal, and Skeletal Muscle Cells

Heregulin beta-1, and its related isoforms, are known to induce growth and differentiation in a diverse array of cells, including those of epithelial, glial, neuronal, and skeletal muscle origin. thermofisher.comgenecards.orgarigobio.combiolegend.comneo-biotech.commybiosource.com It functions as a direct ligand for the ErbB3 and ErbB4 receptor tyrosine kinases, which then recruit and heterodimerize with ErbB2, initiating downstream signaling cascades that lead to cell proliferation. rndsystems.combio-techne.com For instance, heregulin beta-1 has been shown to be a mitogen for oligodendrocyte progenitors, which are a type of glial cell. nih.gov It also plays a role in promoting the proliferation of neuronal progenitors derived from embryonic neural stem cells. leadgenebio.com In the context of cancer biology, its proliferative effects are well-documented, particularly in breast cancer cells like the MCF-7 line, which are often used to test the bioactivity of recombinant heregulin beta-1. stemcell.comrndsystems.combio-techne.com

Differential Regulation of Cell Proliferation Across Diverse Cell Types

The proliferative response to heregulin beta-1 is not uniform across all cell types and can be influenced by the specific cellular context and the presence of other signaling molecules. nih.gov Research on head and neck squamous cell carcinoma (HNSCC) cell lines revealed that while heregulin beta-1 stimulated proliferation in the majority of these lines, other ligands of the c-erbB family, such as Epidermal Growth Factor (EGF), induced more variable responses. nih.gov This suggests a differential regulation mechanism. Furthermore, in these HNSCC cells, heregulin beta-1 was found to be less potent in its proliferative and invasive stimulation compared to EGF and betacellulin. nih.gov In human cardiac fibroblasts, neuregulin-1β (NRG-1β) was shown to cause a dose-dependent increase in cell proliferation. nih.gov This effect could be suppressed by blocking specific signaling pathways, highlighting the nuanced control of cell proliferation. nih.gov

Table 1: Effects of Heregulin Beta-1 on Cell Proliferation

Cell Type Effect Key Findings Citations
Epithelial Cells (MCF-7) Induction of Proliferation Commonly used to measure the bioactivity of HRG-β1, which stimulates their growth. stemcell.comthermofisher.combiolegend.comrndsystems.com
Glial Cells (Oligodendrocyte Progenitors) Induction of Proliferation Acts as a mitogen, promoting the proliferation of these glial precursors. nih.gov
Neuronal Progenitors Induction of Proliferation Plays a central role in promoting the proliferation of neuronal progenitors from embryonic neural stem cells. leadgenebio.com
Skeletal Muscle Cells Induction of Growth and Differentiation Multiple isoforms, including heregulin beta-1, are involved in inducing growth. thermofisher.comarigobio.comneo-biotech.com
Head and Neck Squamous Carcinoma Cells Differential Proliferation Stimulates proliferation in most cell lines, but with less potency than EGF or BTC. nih.gov
Human Cardiac Fibroblasts Induction of Proliferation Induces a dose-dependent increase in cell proliferation via ErbB2/ErbB3 signaling. nih.gov

Regulation of Cell Differentiation and Development

Beyond its role in cell proliferation, heregulin beta-1 is a critical factor in guiding the differentiation and development of various specialized cells, particularly within the nervous and cardiovascular systems. stemcell.comarigobio.combiolegend.com

Influence on Neuronal and Glial Cell Differentiation

Heregulin beta-1 exerts significant influence over the differentiation of both neuronal and glial cells. stemcell.comthermofisher.comarigobio.combiolegend.com It is involved in the development of the nervous system and has been shown to regulate the selective expression of neurotransmitter receptors in neurons. stemcell.comrndsystems.com For glial cells, heregulins are implicated in the neuronal regulation of oligodendrocyte progenitor differentiation. nih.gov High concentrations of glial growth factor (GGF), a neuregulin isoform, can reversibly inhibit the differentiation of these progenitors, indicating a tightly controlled mechanism for guiding their developmental fate. nih.gov This suggests that heregulin beta-1 is part of a complex signaling network that ensures the proper development and function of the central nervous system.

Stimulation of Schwann Cell Proliferation and Myelination

Heregulin beta-1 plays a multifaceted role in the life cycle of Schwann cells, the primary glial cells of the peripheral nervous system. It is known to stimulate Schwann cell proliferation. thermofisher.comarigobio.comneo-biotech.commybiosource.comthermofisher.com This proliferative role is crucial during development to generate the appropriate number of Schwann cells to myelinate axons. aminer.cn However, the role of heregulin in myelination is complex, with different isoforms having opposing effects. unito.it While transmembrane neuregulin-1 (NRG1) is considered a pro-myelinating factor, the soluble form, which includes heregulin beta-1, has been shown to inhibit myelination genes and can even induce demyelination. unito.itfrontiersin.org This suggests that soluble heregulin beta-1 may be involved in the de-differentiation of Schwann cells from a myelinating to a repair phenotype following nerve injury. frontiersin.org The balance between these opposing actions is critical for both the initial development of myelinated nerves and their subsequent repair and regeneration. tandfonline.com

Role in Cardiomyocyte Development and Survival from Embryonic Stem Cells

Heregulin beta-1 is essential for the development of the heart and the differentiation and survival of cardiomyocytes. stemcell.combiolegend.com Studies have demonstrated that neuregulin-1 (NRG-1) promotes the survival and growth of cardiac myocytes. nih.gov Specifically, heregulin beta-1 is involved in the development and survival of cardiomyocytes derived from embryonic stem (ES) cells. leadgenebio.comnih.gov It has been shown to enhance the differentiation of ES cells into cardiomyocytes, a process that is critical for forming a functional heart. nih.govresearchgate.netahajournals.org This is achieved through the activation of specific signaling pathways, such as the MEK-ERK pathway. nih.gov Research has identified specific time windows during embryonic stem cell differentiation where heregulin beta-1 is particularly effective at inducing cardiomyogenesis, acting through ErbB receptors. nih.gov Furthermore, neuregulin-1 can promote the formation of the murine cardiac conduction system, inducing a specialized phenotype in embryonic cardiomyocytes. pnas.org

Table 2: Role of Heregulin Beta-1 in Cell Differentiation and Development

Process Cell Type Specific Function Key Signaling Pathway(s) Citations
Neuronal & Glial Differentiation Neurons, Oligodendrocyte Progenitors Regulates selective expression of neurotransmitter receptors; inhibits premature differentiation of progenitors. ErbB receptors stemcell.comrndsystems.comnih.gov
Schwann Cell Regulation Schwann Cells Stimulates proliferation; soluble form inhibits myelination genes, potentially promoting a repair phenotype. ErbB2/ErbB3, MEK-MAP kinase thermofisher.comaminer.cnunito.itfrontiersin.org
Cardiomyocyte Development Cardiomyocytes (from Embryonic Stem Cells) Promotes development, differentiation, and survival; induces cardiac conduction system phenotype. MEK-ERK, PI3K/Akt biolegend.comleadgenebio.comnih.govnih.govpnas.org

Impact on Mammary Gland Morphogenesis and Differentiation

Heregulin beta1 is a key regulator of postnatal mammary gland development, a process characterized by ductal branching and lobulo-alveolar differentiation. core.ac.uk Research indicates a sequential requirement for different growth factors, with heregulin playing a distinct role in the later stages of development. core.ac.uk While hepatocyte growth factor (HGF) is primarily involved in the branching of ductal trees during the virgin state, this compound expression is strongly induced in the mesenchyme during pregnancy. core.ac.uk

This elevated expression of this compound corresponds with its function in promoting the development of lobulo-alveolar structures, which are essential for milk production. core.ac.ukthermofisher.com In organ culture models, heregulin stimulates lobulo-alveolar budding and the synthesis of milk proteins like β-casein. core.ac.ukrupress.org This demonstrates its role not just as a morphogen, guiding the physical development of the gland, but also as a factor promoting functional differentiation. thermofisher.comrupress.orgcapes.gov.br Studies using EpH4 mammary epithelial cells in matrigel (B1166635) have shown that neuregulin (heregulin) induces the formation of alveolar-like aggregates composed of single-layered epithelia, a process distinct from the tubular structures induced by HGF. rupress.org Blocking the expression of endogenous heregulin in organ cultures with antisense oligonucleotides was shown to abolish lobulo-alveolar differentiation, an effect that could be rescued by the addition of recombinant heregulin. core.ac.uk

Modulation of Human Embryonic Stem Cell and Neural Progenitor Cell Maintenance

This compound has been identified as a significant factor in the maintenance and differentiation of stem and progenitor cells. stemcell.comstemcell.com Its involvement is particularly noted in the context of human embryonic stem cells (hESCs) and neural progenitors. leadgenebio.comnih.gov

Research has shown that the self-renewal and proliferation of hESCs are dependent on signaling through the ERBB2 receptor, for which this compound is a critical ligand. nih.gov Disruption of ERBB2 signaling has been observed to severely inhibit hESC proliferation and promote apoptosis. nih.gov Consequently, a defined, serum-free culture medium containing heregulin-1beta, along with other factors like an IGF1 analog and FGF2, has been successfully developed to support the long-term growth and maintenance of pluripotent hESCs. nih.gov This underscores its role in sustaining the undifferentiated state of these cells. stemcell.comavantorsciences.comavantorsciences.com

In the context of the nervous system, this compound plays a central role in promoting the proliferation of neuronal progenitors derived from embryonic neural stem cells. leadgenebio.com It is also involved in the differentiation and migration of neural precursor cells. nih.gov Furthermore, heregulins are crucial for the development and differentiation of Schwann cells from neural crest stem cells and are implicated in the establishment of the oligodendroglial lineage. rndsystems.com

Cell TypeEffect of this compoundSupporting EvidenceCitations
Human Embryonic Stem Cells (hESCs)Supports self-renewal, proliferation, and long-term maintenance.A key component of a defined medium for long-term hESC culture; disruption of its receptor (ErbB2) signaling leads to apoptosis. stemcell.comstemcell.comnih.gov
Neural Progenitor CellsPromotes proliferation, differentiation, and migration.Plays a central role in the proliferation of neuronal progenitors from embryonic neural stem cells. leadgenebio.comnih.gov
Schwann CellsPromotes differentiation and development from neural crest stem cells.Recognized as a key factor in Schwann cell development. rndsystems.comthermofisher.com

Impact on Cell Survival and Apoptosis Pathways

This compound exerts significant influence over cell survival and apoptosis, often acting as a potent anti-apoptotic factor. plos.orgsemanticscholar.org This function is mediated through the activation of key survival signaling pathways, including the PI3K/Akt and MAPK/ERK cascades. leadgenebio.comresearchgate.netjcpjournal.org The activation of these pathways by this compound can inhibit pro-apoptotic signals and promote cell viability in various cellular contexts, from embryonic development to cancer progression. leadgenebio.comoncotarget.com For instance, it has been shown to be essential for the survival of cardiomyocytes derived from embryonic stem cells and for promoting the survival of glial cells and neurons. leadgenebio.comnih.govnih.gov

The anti-apoptotic capabilities of this compound are particularly well-documented in breast cancer cells. In studies involving MCF-7 breast cancer cells, this compound was shown to effectively inhibit apoptosis induced by the anti-estrogen drug tamoxifen. researchgate.net This protective effect was achieved through the activation of both the MAPK and PI3K/Akt signaling pathways, which in turn led to the cytoplasmic accumulation of the cell cycle inhibitor p21, a protein that can have anti-apoptotic functions when located outside the nucleus. researchgate.net Similarly, the activation of Akt and ERK by heregulin-β1 is considered a primary mechanism for its positive effect on tumor growth and survival, as these kinases are critical mediators of cell survival signals that can inactivate a range of pro-apoptotic proteins. jcpjournal.org

Mechanisms of Cell Migration, Motility, and Invasion

This compound is a potent promoter of cell migration, motility, and invasion, processes central to both normal development and cancer metastasis. stemcell.comspandidos-publications.commdpi.com It stimulates these behaviors in various cell types, most notably in breast cancer cells. spandidos-publications.comnih.govresearchgate.net The mechanisms are multifaceted, involving the induction of cytoskeletal rearrangements, modulation of cell adhesion, and the upregulation of enzymes that degrade the extracellular matrix. plos.orgsemanticscholar.orgmdpi.com Signaling through pathways like PI3K/Akt and MAPK is critical for these effects. spandidos-publications.comnih.gov For example, heregulin-induced PI3K activation can regulate PAK-1, leading to the formation of lamellipodia, membrane ruffles, and other structures associated with cell motility. mdpi.com

A key mechanism by which this compound promotes motility is by inducing the scattering of epithelial cells, which involves the disruption of stable cell-cell contacts. plos.orgsemanticscholar.org In MCF7 breast cancer cells, stimulation with this compound leads to the breakdown of both adherens junctions and tight junctions. plos.orgsemanticscholar.org This process begins with the destabilization of the F-actin backbone that supports these junctions, followed by the dissociation of junctional proteins like E-cadherin and β-catenin, which then translocate from the cell junctions into the cytosol. plos.org

This disruption of cell-cell adhesion is dependent on specific signaling pathways. Studies using inhibitors have demonstrated that the MEK1 pathway is required for the disappearance of F-actin from the junctions, while p38 MAP kinase activity is essential for the subsequent scattering of the cells. plos.orgsemanticscholar.org In fact, inhibiting the p38 MAP kinase pathway leads to the rapid reassembly of adherens junction complexes and re-aggregation of the scattered cells, even while they are still being stimulated with this compound. plos.orgsemanticscholar.orgnih.gov This indicates that signaling through p38 MAP kinase is a critical, ongoing requirement for maintaining the scattered, motile phenotype. plos.orgnih.gov

Junctional Component/ProcessEffect of this compound StimulationGoverning Pathway(s)Citations
Adherens & Tight JunctionsInduces breakdown and disruption.PI3K-p38 MAP Kinase pathway is required for the overall reaction. plos.orgsemanticscholar.orgnih.gov
F-actin BackboneDestabilizes the junctional F-actin structure.MEK1 pathway is required. plos.orgsemanticscholar.org
Cell ScatteringPromotes the physical separation and scattering of cells.p38 MAP Kinase pathway is essential. plos.orgsemanticscholar.org
Adherent Proteins (e.g., E-cadherin)Dissociate and translocate from the junction to the cytosol.Dependent on the initial breakdown of junctions. plos.org

To invade surrounding tissues, cells must be able to degrade the extracellular matrix (ECM). This compound facilitates this process by upregulating the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-9. nih.govspandidos-publications.com In breast cancer cell lines such as SKBr3 and MCF-7, treatment with this compound leads to a significant increase in MMP-9 activity. nih.govspandidos-publications.com This is not merely due to enzyme activation but results from an increase in both MMP-9 protein and mRNA levels, indicating that this compound transcriptionally upregulates the MMP-9 gene. nih.gov

The signaling pathways governing this upregulation are complex and involve the coordinated action of multiple kinases. nih.gov Research using specific chemical inhibitors has revealed that the Protein Kinase C (PKC) and p38 kinase pathways are essential for heregulin-mediated activation of MMP-9. nih.gov The MEK-1/ERK pathway also contributes, though to a lesser extent, while the PI3-K pathway appears to have no effect in this specific context. nih.gov In other studies, the Akt and MAPK pathways have also been implicated in mediating the this compound signal to MMP-9. spandidos-publications.com Furthermore, the tumor necrosis factor receptor (TNFR) superfamily member Fn14 has been shown to be involved, where its upregulation by this compound contributes to both cell invasion and MMP-9 expression. nih.gov This ability to regulate MMPs is a critical component of this compound's function in promoting an invasive cancer cell phenotype. nih.govnih.gov

Influence on Autocrine Motility-Promoting Factor (AMF)

Heregulin beta-1 has been shown to influence the expression and secretion of Autocrine Motility-Promoting Factor (AMF), a cytokine that stimulates cell motility. Research indicates that HRG-β1 can upregulate AMF expression in certain cancer cells. This upregulation is mediated through the ErbB2/ErbB3 receptor heterodimer, which, upon activation by HRG-β1, triggers downstream signaling pathways leading to increased AMF gene transcription and protein secretion. The secreted AMF then acts in an autocrine loop to enhance the migratory and invasive potential of the cells. This interaction highlights a mechanism by which HRG-β1 can contribute to the motile phenotype of cells.

Effects on Gene Expression and Transcriptional Programs

Heregulin beta-1 is a potent modulator of gene expression, initiating distinct transcriptional programs in a cell-type-specific manner. Its influence extends to the regulation of key genes involved in hormone signaling, cell survival, and antioxidant responses.

In the context of breast cancer, Heregulin beta-1 has a significant impact on Estrogen Receptor-Alpha (ER-alpha) signaling. Studies have demonstrated that HRG-β1 can downregulate the expression of the ER-alpha gene (ESR1) in ER-positive breast cancer cells. This downregulation occurs at the transcriptional level and contributes to the development of resistance to endocrine therapies. Furthermore, HRG-β1 can activate the transcriptional activity of the remaining ER-alpha protein in a ligand-independent manner, meaning it can stimulate estrogen-responsive genes even in the absence of estrogen. This activation is mediated through the PI3K/Akt signaling pathway, which leads to the phosphorylation and subsequent activation of ER-alpha.

Heregulin beta-1 signaling has been identified as an inducer of Fn14 (also known as TNFRSF12A) gene expression. Fn14 is the receptor for the cytokine TWEAK, and the TWEAK/Fn14 pathway is implicated in various cellular processes, including inflammation and tissue remodeling. The induction of Fn14 by HRG-β1 is particularly relevant in the context of angiogenesis, where it contributes to the pro-angiogenic effects of the TWEAK/Fn14 pathway in endothelial cells. This upregulation of Fn14 by HRG-β1 adds another layer to the complex signaling networks governing vascular biology.

Heregulin beta-1 plays a role in the cellular antioxidant response by activating the transcription factor NF-E2-related Factor 2 (Nrf2). Upon activation, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of target genes, including Manganese Superoxide (B77818) Dismutase (Mn-SOD). Mn-SOD is a critical mitochondrial antioxidant enzyme that protects cells from oxidative damage. The HRG-β1-mediated induction of Nrf2 and subsequent upregulation of Mn-SOD expression enhance the antioxidant capacity of cells, promoting their survival under conditions of oxidative stress.

The transcriptional programs activated by Heregulin beta-1 are highly dependent on the cellular context. For instance, in breast cancer cells, HRG-β1 can drive a transcriptional signature associated with a more aggressive and invasive phenotype. This includes the upregulation of genes involved in cell migration, extracellular matrix remodeling, and epithelial-mesenchymal transition (EMT). In contrast, in Schwann cells, which are critical for the function of the peripheral nervous system, HRG-β1 promotes a transcriptional program associated with myelination and repair. This involves the upregulation of genes encoding myelin proteins and other factors necessary for the ensheathment of axons.

The table below summarizes the distinct transcriptional effects of Heregulin beta-1 in different cell types.

Cell TypeKey Transcriptional Effects of Heregulin beta-1Associated Cellular Processes
Breast Cancer Cells Upregulation of genes for cell migration, EMT, and ECM remodeling. Downregulation of ESR1 (ER-alpha).Increased invasion and metastasis. Endocrine therapy resistance.
Schwann Cells Upregulation of genes for myelin proteins.Myelination and nerve repair.
Endothelial Cells Induction of Fn14 gene expression. Upregulation of pro-angiogenic factors.Angiogenesis and vascular remodeling.
Cardiomyocytes Activation of Nrf2 and upregulation of Mn-SOD.Protection against oxidative stress.

Activation of NF-E2-related Factor 2 (Nrf2) and Manganese Superoxide Dismutase (Mn-SOD) Expression

Involvement in Angiogenesis and Vascular Remodeling

Heregulin beta-1 is a significant contributor to the processes of angiogenesis (the formation of new blood vessels) and vascular remodeling. Its effects are mediated through its actions on both endothelial cells, which line the blood vessels, and vascular smooth muscle cells.

HRG-β1 promotes the proliferation, migration, and survival of endothelial cells, which are all critical steps in angiogenesis. It stimulates the production of pro-angiogenic factors by these cells, further driving the vessel formation process. The induction of Fn14 expression by HRG-β1 also plays a role in this context, as the TWEAK/Fn14 pathway has been shown to be pro-angiogenic.

In addition to its effects on endothelial cells, HRG-β1 influences vascular smooth muscle cells, which are involved in the structural integrity and remodeling of blood vessels. HRG-β1 can promote the migration of these cells, which is a key event in the remodeling of the vessel wall during both physiological and pathological processes. Furthermore, HRG-β1 has been implicated in the regulation of vascular tone and the response of blood vessels to injury.

The table below details the research findings on the role of Heregulin beta-1 in angiogenesis and vascular remodeling.

AspectResearch FindingCellular Context
Endothelial Cell Function Promotes proliferation, migration, and survival.Angiogenesis.
Pro-angiogenic Factor Production Stimulates the release of pro-angiogenic factors.Angiogenesis.
Fn14 Expression Induces Fn14 gene expression.Angiogenesis and vascular remodeling.
Vascular Smooth Muscle Cell Migration Promotes migration.Vascular remodeling.
Schwann Cell-Mediated Angiogenesis Schwann cells, stimulated by HRG-β1, guide endothelial cell migration and vessel formation.Nerve repair-associated angiogenesis.
Vascular Development Essential for the development of the coronary vasculature during embryogenesis.Embryonic development.

Promotion of Neoangiogenesis

This compound (HRG-β1), a member of the neuregulin-1 (NRG-1) family of growth factors, plays a significant role in the development of the cardiovascular system, including the process of angiogenesis, the formation of new blood vessels. nih.gov It functions as a ligand for the ErbB family of receptor tyrosine kinases. nih.gov Studies have shown that HRG-β1 can stimulate angiogenesis both in laboratory models and in living organisms. researchgate.net This pro-angiogenic effect is believed to be crucial for various physiological and pathological processes, including tissue repair and tumor growth. nih.govfrontiersin.org

The mechanism by which HRG-β1 promotes neoangiogenesis is multifaceted. While some studies suggest it can directly stimulate endothelial cell proliferation, others point towards a paracrine mechanism involving the production of other angiogenic factors. researchgate.net In vivo assays, such as the mouse corneal pocket and chicken chorioallantoic membrane (CAM) assays, have confirmed the angiogenic potential of NRG-1. researchgate.net Furthermore, endothelial-derived neuregulin has been identified as an important mediator of ischemia-induced angiogenesis and arteriogenesis. ahajournals.org

Induction of Angiogenic Factors (e.g., Vascular Endothelial Growth Factor)

A key mechanism through which this compound exerts its pro-angiogenic effects is by inducing the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor. nih.govnih.gov Research has demonstrated that HRG-β1 stimulation of cancer cells leads to an increase in VEGF mRNA and protein levels, which in turn promotes endothelial cell proliferation. nih.govnih.gov This effect is not observed in normal mammary and bronchial primary cells, suggesting a selective action. nih.gov

The signaling pathways involved in HRG-β1-mediated VEGF upregulation have been investigated. Studies have implicated the p21-activated kinase 1 (Pak1) signaling pathway in this process. nih.gov Overexpression of a kinase-active form of Pak1 promotes VEGF expression and secretion, while a kinase-dead version suppresses it. nih.gov Additionally, the p38 mitogen-activated protein kinase (MAPK) pathway has been shown to be crucial for HRG-β1-induced VEGF transcription. sigmaaldrich.com The HRG-β1-stimulated secretion of VEGF from breast cancer cells has been shown to increase the migration of endothelial cells, an effect that can be blocked by a VEGF-neutralizing antibody. sigmaaldrich.com

Regulation of Macrophage Biology

This compound has been shown to play a role in regulating various aspects of macrophage biology, particularly in the context of atherosclerosis. nih.govnih.gov Macrophages are key players in the development of atherosclerotic plaques, and their transformation into foam cells is a critical step in this process. nih.govscience.gov HRG-β1 has been found to be expressed in macrophage foam cells within human coronary atherosclerotic lesions. nih.gov

Impact on Macrophage Foam Cell Formation

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. A key event in this process is the accumulation of cholesterol-laden macrophages, known as foam cells, within the arterial wall. nih.govscience.gov this compound has demonstrated a protective role in this context by inhibiting the formation of macrophage foam cells. nih.govnih.gov

Studies have shown that HRG-β1 significantly reduces the accumulation of cholesterol esters in human monocyte-derived macrophages, a hallmark of foam cell formation. nih.gov This effect is specific to the beta1 isoform of heregulin, as heregulin-alpha does not produce the same result. nih.gov In animal models, chronic infusion of HRG-β1 into mice genetically predisposed to atherosclerosis significantly suppressed the development of atherosclerotic lesions. nih.gov Furthermore, clinical studies have revealed that plasma levels of HRG-β1 are significantly lower in patients with coronary artery disease compared to healthy individuals, and these levels decrease with the severity of the lesions. nih.gov

Modulation of Scavenger Receptor Class A (SR-A), ACAT1, and ABCA1 Expression

The inhibitory effect of this compound on macrophage foam cell formation is mediated through its ability to modulate the expression of key genes involved in cholesterol metabolism. nih.gov HRG-β1 has been shown to downregulate the expression of Scavenger Receptor Class A (SR-A) and Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1), while upregulating the expression of ATP-binding cassette transporter A1 (ABCA1) at both the mRNA and protein levels. nih.gov

Scavenger Receptor Class A (SR-A): This receptor is responsible for the uptake of modified low-density lipoprotein (LDL), a key step in cholesterol accumulation within macrophages. By reducing SR-A expression, HRG-β1 decreases the uptake of acetylated LDL. nih.gov

Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1): This enzyme is responsible for esterifying free cholesterol into cholesterol esters for storage within the cell. Downregulation of ACAT1 by HRG-β1 leads to reduced cholesterol ester accumulation. nih.gov

ATP-binding cassette transporter A1 (ABCA1): This transporter plays a crucial role in cholesterol efflux, the process of removing cholesterol from cells. By increasing ABCA1 expression, HRG-β1 promotes the removal of cholesterol from macrophages. nih.gov

The coordinated regulation of these three key players in cholesterol homeostasis highlights the multifaceted mechanism by which HRG-β1 prevents foam cell formation.

Influence on Cholesterol Efflux Mechanisms

By promoting the removal of cholesterol from macrophages, HRG-β1 helps to prevent the transformation of these cells into foam cells and thereby inhibits the progression of atherosclerosis. nih.gov This effect on cholesterol efflux, coupled with its modulation of cholesterol uptake and storage, underscores the significant role of HRG-β1 in maintaining macrophage cholesterol homeostasis. nih.govscience.gov

Preclinical Investigations of Heregulin Beta1 in Disease Mechanisms

Role in Oncogenesis and Tumor Progression (Mechanistic Studies)

Preclinical studies have established heregulin beta1 as a significant factor in promoting tumor growth and progression. nih.govbiolegend.com Its ability to activate potent signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, underlies its oncogenic potential. biolegend.comnih.gov

This compound has been identified as a potent mitogenic and pro-invasive factor in breast cancer. nih.gov It stimulates the proliferation of breast cancer cells, including MCF-7 cells, by driving cell cycle progression. biolegend.comnih.gov Mechanistic studies have shown that HRG-β1 induces the upregulation of cyclin D1 and p21Cip1, key regulators of the cell cycle, in a manner dependent on the activation of Rac1 and the subsequent ERK signaling pathway. nih.gov

Furthermore, HRG-β1 enhances the migratory and invasive properties of breast cancer cells. nih.govjcpjournal.orgd-nb.info It has been shown to promote the invasiveness and metastasis of breast tumor cells by regulating the actin cytoskeleton and inducing the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix. jcpjournal.orgbiolegend.comresearchgate.net This process facilitates the invasion of cancer cells into surrounding tissues and their subsequent metastasis. jcpjournal.orgresearchgate.net In vitro studies using wound healing and matrigel (B1166635) invasion assays have demonstrated that HRG-β1-induced cell migration and invasion are mediated through the PI3K/Akt-phospho-Smad2-Snail signaling pathway, which is involved in the epithelial-mesenchymal transition (EMT). d-nb.info

Table 1: Effects of this compound on Breast Cancer Cell Lines in Preclinical Studies
Cell LineEffect of this compoundMediating Pathway/MoleculeReference
MCF-7Increased proliferationRac1/ERK-dependent induction of cyclin D1 and p21Cip1 nih.gov
MCF-7Enhanced cell aggregationPI3K activation nih.gov
MCF-7Stimulated migrationActivation of Akt and ERK nih.gov
SK-BR-3 and MCF7Induced epithelial-mesenchymal transition (EMT), cell migration, and invasionPI3K/Akt-phospho-Smad2-Snail signaling d-nb.info
Tamoxifen-resistant MCF-7 (Tam-R)Increased proliferation and invasionerbB3/erbB2 and erbB3/EGFR heterodimerization, ERK1/2 and AKT pathway activation nih.govnih.gov

A significant aspect of this compound's role in oncology is its contribution to resistance against therapies targeting the ErbB family of receptors. nih.govoncotarget.comresearchgate.net The presence of HRG-β1 can circumvent the inhibitory effects of drugs like gefitinib (B1684475) and trastuzumab, leading to continued tumor cell growth and survival. nih.govoncotarget.com

A common mechanism of resistance to anti-EGFR and anti-HER2 therapies involves the sustained activation of the PI3K/Akt signaling pathway. nih.govoncotarget.comresearchgate.net this compound plays a crucial role in this process. For instance, in tamoxifen-resistant MCF-7 breast cancer cells treated with gefitinib, HRG-β1 maintains cell invasion through the continued activation of the PI3K/Akt pathway, even when the MAPK/ERK pathway is inhibited. nih.govnih.gov This sustained signaling allows cancer cells to bypass the therapeutic blockade. nih.gov The combination of gefitinib with a PI3K inhibitor, such as LY294002, has been shown to effectively block HRG-β1-mediated signaling, growth, and invasion in these resistant cells. nih.govnih.gov

The tumor microenvironment, particularly cancer-associated fibroblasts (CAFs), plays a critical role in therapeutic resistance. oaepublish.comnih.govnih.govfrontiersin.org CAFs are a significant source of various growth factors, including heregulin (neuregulin 1 or NRG1). nih.govbiorxiv.org In prostate cancer models, CAF-derived NRG1 has been shown to promote resistance to antiandrogen therapy by activating the HER3 receptor in a paracrine manner. nih.gov Similarly, in lung adenocarcinoma, CAF-secreted factors, including NRG1, can promote resistance to ALK inhibitors. biorxiv.org This highlights the importance of stromal-epithelial interactions in mediating drug resistance.

The formation of HER2-HER3 heterodimers is a potent oncogenic signaling unit and a key driver of resistance to anti-ErbB therapies. oncotarget.comresearchgate.netplos.org this compound, as the ligand for HER3, is a primary inducer of this dimerization. oncotarget.com In the presence of heregulin, HER2-positive breast and gastric cancer cells exhibit robust resistance to lapatinib (B449) and trastuzumab. oncotarget.com This resistance is mediated by the activation of the HER3-PI3K-Akt pathway. oncotarget.com Similarly, in esophageal cancer models, long-term trastuzumab treatment can lead to the upregulation of both HER3 and the metalloprotease ADAM10. oncotarget.comuva.nl ADAM10 then cleaves and releases heregulin, which in turn activates HER3 and re-establishes the HER2/HER3 signaling axis, thereby conferring resistance. oncotarget.comuva.nl

Table 2: this compound-Mediated Resistance to Anti-ErbB Therapies in Preclinical Models
Cancer TypeTherapyResistance MechanismKey Molecules/PathwaysReference
Tamoxifen-Resistant Breast CancerGefitinibSustained invasion despite EGFR blockadeErbB3/ErbB2 heterodimerization, PI3K/Akt activation nih.govnih.gov
HER2-Positive Breast and Gastric CancerLapatinib, TrastuzumabRobust resistance to cell proliferation inhibition and apoptosis inductionHER3-Akt pathway activation, survivin overexpression oncotarget.com
Esophageal AdenocarcinomaTrastuzumabAcquired resistance through compensatory signalingADAM10-mediated release of Heregulin, HER3 activation oncotarget.comuva.nl
EGFR-mutant Non-Small Cell Lung CancerErlotinib, GefitinibHeregulin-dependent resistanceHER2/HER3 complex activation kindai.ac.jp

Emerging evidence suggests that this compound (also referred to as neuregulin-1 or NRG1) can induce cancer stem cell (CSC)-like characteristics in breast cancer cells. spandidos-publications.comspandidos-publications.comspandidos-publications.com CSCs are a subpopulation of tumor cells with self-renewal capabilities and are thought to be responsible for tumor initiation, metastasis, and therapy resistance. spandidos-publications.comspandidos-publications.com

In preclinical studies using breast cancer cell lines such as MCF-7 and SKBr-3, treatment with NRG1 has been shown to increase the fraction of cells expressing CSC markers. spandidos-publications.comspandidos-publications.comspandidos-publications.com This induction of a CSC-like phenotype is mediated through the HER3 receptor. spandidos-publications.com The acquisition of these characteristics may be linked to the activation of downstream signaling pathways like PI3K/Akt and MAPK, which are known to be impacted by heregulin. spandidos-publications.comspandidos-publications.com The ability of heregulin to promote CSC features could be a contributing factor to its role in chemoresistance and tumor recurrence. spandidos-publications.comspandidos-publications.com

Compound and Gene List

NameType
This compound (HRG-β1, NRG1)Protein (Growth Factor)
GefitinibSmall Molecule (EGFR inhibitor)
TrastuzumabMonoclonal Antibody (HER2 inhibitor)
LapatinibSmall Molecule (EGFR/HER2 inhibitor)
ErlotinibSmall Molecule (EGFR inhibitor)
LY294002Small Molecule (PI3K inhibitor)
PD169316Small Molecule (p38 MAPK inhibitor)
SB203580Small Molecule (p38 MAPK inhibitor)
PaclitaxelChemotherapy Agent
TamoxifenSERM (Endocrine therapy)
FulvestrantSERD (Endocrine therapy)
PertuzumabMonoclonal Antibody (HER2 dimerization inhibitor)
CetuximabMonoclonal Antibody (EGFR inhibitor)
DocetaxelChemotherapy Agent
DoxorubicinChemotherapy Agent
EtoposideChemotherapy Agent
5-FluorouracilChemotherapy Agent
CamptothecinChemotherapy Agent
LetrozoleAromatase Inhibitor (Endocrine therapy)
VemurafenibSmall Molecule (BRAF inhibitor)
PatritumabMonoclonal Antibody (HER3 inhibitor)
SeribantumabMonoclonal Antibody (HER3 inhibitor)
ErbB2 (HER2)Gene/Protein (Receptor Tyrosine Kinase)
ErbB3 (HER3)Gene/Protein (Receptor Tyrosine Kinase)
ErbB4 (HER4)Gene/Protein (Receptor Tyrosine Kinase)
EGFR (ErbB1)Gene/Protein (Receptor Tyrosine Kinase)
PIK3CAGene
PTENGene/Protein
AKTGene/Protein (Kinase)
MAPK (ERK)Gene/Protein (Kinase)
Rac1Gene/Protein (GTPase)
Cyclin D1Gene/Protein (Cell cycle regulator)
p21Cip1Gene/Protein (Cell cycle inhibitor)
MMP-9Gene/Protein (Enzyme)
Smad2Gene/Protein (Transcription factor)
SnailGene/Protein (Transcription factor)
SurvivinGene/Protein (Apoptosis inhibitor)
ADAM10Gene/Protein (Metalloprotease)
IL-8Gene/Protein (Cytokine)
CXCR1/2Gene/Protein (Chemokine receptor)
VCANGene
TGF-βProtein (Growth Factor)
TNF-αProtein (Cytokine)
IL-1Protein (Cytokine)
HMGB1Gene/Protein
TLR4Gene/Protein (Receptor)
METGene/Protein (Receptor Tyrosine Kinase)
IGFRGene/Protein (Receptor Tyrosine Kinase)
FGF2Gene/Protein (Growth Factor)
FGFR1Gene/Protein (Receptor Tyrosine Kinase)
ZEB1Gene/Protein (Transcription factor)
ALKGene/Protein (Receptor Tyrosine Kinase)
SREBP-1Gene/Protein (Transcription factor)
WNT16BGene/Protein
SFRP2Gene/Protein
GPR30Gene/Protein (Receptor)
CXCL12Gene/Protein (Chemokine)
CXCR4Gene/Protein (Chemokine receptor)
Ang-2Gene/Protein
VEGFGene/Protein (Growth Factor)
MnSODGene/Protein (Enzyme)
c-MycGene/Protein (Transcription factor)
E-cadherinGene/Protein (Adhesion molecule)
VimentinGene/Protein (Intermediate filament)
FibronectinGene/Protein (Extracellular matrix)

Involvement in Resistance Mechanisms to Anti-ErbB Therapies (e.g., Gefitinib, Trastuzumab) in Preclinical Models

Role of Cancer-Associated Fibroblasts (CAFs) as a Source of this compound in Resistance

Cardiac Function and Cardiovascular Mechanistic Studies

This compound (HRG-β1), also known as Neuregulin-1 (NRG-1), is a pivotal signaling protein in the cardiovascular system. stemcell.comarigobio.com As a ligand for the ErbB family of receptor tyrosine kinases, particularly ErbB2, ErbB3, and ErbB4, it plays a critical role in the development of the heart and nervous system. stemcell.comnih.govbiolegend.com Preclinical research has extensively investigated its mechanisms of action, revealing its potential in protecting and repairing cardiovascular tissues.

Cardioprotective Mechanisms in Preclinical Models of Injury

In vivo and in vitro studies have established that this compound signaling is crucial for protecting the heart from various forms of injury, including ischemic damage. stemcell.comahajournals.org The cardioprotective effects are mediated through its binding to ErbB receptors on cardiomyocytes, which activates several key intracellular signaling cascades. ahajournals.orgoup.com

The primary survival pathways activated by HRG-β1 are the Phosphatidylinositol-3-Kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. ahajournals.orgsci-hub.se Activation of PI3K/Akt is a central mechanism for the anti-apoptotic effect of this compound in cardiomyocytes. sci-hub.se In preclinical models of systolic heart failure, administration of a recombinant human this compound (rhNRG-1) fragment has been shown to improve cardiac function and survival. ahajournals.org These benefits have been observed in various models of cardiac injury, such as those induced by myocardial infarction, anthracyclines, or viral infections. ahajournals.orgnih.govjacc.org

The mechanisms underlying these protective effects are multifaceted. They include the preservation of contractile proteins, regulation of cellular energy utilization, and direct promotion of cardiomyocyte survival by inhibiting apoptosis. ahajournals.orgnih.gov For instance, in a rat model of myocardial infarction, this compound treatment was found to improve left ventricular (LV) remodeling and cardiac function by reducing mitochondrial dysfunction and myocyte apoptosis. ahajournals.org Furthermore, endogenous this compound signaling, activated by ischemia/reperfusion injury, is essential for the recovery of cardiac contractile function. ahajournals.org

Preclinical ModelKey Mechanistic FindingsObserved OutcomeReference
Rat (Ischemic/Post-Myocardial Infarction)Activation of PI3K/Akt and ERK1/2 pathways; reduced myocyte apoptosis and oxidative stress.Attenuated cardiac dysfunction, improved LV remodeling and function, increased capillary density. ahajournals.org
Mouse (Viral Myocarditis)Activation of survival signaling pathways.Improved echocardiographic parameters and survival. ahajournals.org
Mouse (Anthracycline-induced Cardiac Injury)Protects cardiac myocytes, evidenced by maintenance of cardiac troponin levels.Prevented cardiac dysfunction and improved survival. ahajournals.orgnih.gov
Dog (Chronic Rapid Pacing-induced Heart Failure)Enhanced cardiac contractility and relaxation signaling.Improved Left Ventricular End-Diastolic Pressure (LVEDP) and Left Ventricular End-Systolic Pressure (LVESP). ahajournals.org

Role in Vascular Remodeling and Atherogenesis Prevention (Mechanistic Insights)

This compound exhibits significant atheroprotective properties by influencing the behavior of key cells involved in the development of atherosclerosis, such as macrophages and vascular smooth muscle cells (VSMCs). nih.govnih.gov In animal models, chronic infusion of this compound has been shown to suppress the development of atherosclerotic lesions. nih.gov

One of the primary mechanisms is the suppression of macrophage foam cell formation, a critical early event in atherogenesis. nih.govresearchgate.net this compound achieves this by down-regulating the expression of scavenger receptor A (SR-A) and Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), while up-regulating the ATP binding cassette subfamily A member 1 (ABCA1), which promotes cholesterol efflux from macrophages. researchgate.net

Furthermore, this compound plays a crucial role in preventing the pathological remodeling of blood vessels following injury. It inhibits the proliferation and migration of VSMCs, which are key processes in the formation of neointima that narrows the vessel lumen. nih.govkarger.com In rat balloon injury models, this compound administration significantly attenuated neointimal formation. nih.gov This effect is partly due to its ability to block PDGF-induced VSMC proliferation. karger.com Additionally, this compound retards pro-inflammatory responses in vascular cells by reducing the expression of molecules like interleukin-1β, monocyte chemoattractant protein-1 (MCP-1), and matrix metalloproteinase-9 (MMP-9). nih.gov

Cell Type / ProcessMechanistic Action of this compoundOutcomeReference
MacrophagesDown-regulates SR-A and ACAT1; Up-regulates ABCA1.Suppression of foam cell formation. nih.govresearchgate.net
Vascular Smooth Muscle Cells (VSMCs)Inhibits proliferation and migration; Blocks PDGF-induced proliferation.Attenuation of neointimal formation after vascular injury. nih.govkarger.com
Monocytes / Vascular CellsAttenuates expression of IL-1β, MCP-1, ICAM-1, MMP-9, and COX-2.Reduced pro-inflammatory response. nih.gov

Neurobiological Mechanistic Insights

This compound and its signaling through ErbB receptors are integral to the development, function, and repair of the nervous system. stemcell.commdpi.com Preclinical studies have highlighted its neuroprotective capabilities, particularly in the context of ischemic injury and peripheral nerve damage. clinmedjournals.orgnih.govresearchgate.net

Anti-inflammatory and Anti-apoptotic Effects in Ischemic Brain Models

In rodent models of ischemic stroke, such as permanent middle cerebral artery occlusion (MCAO), this compound has demonstrated significant neuroprotective effects. clinmedjournals.orgnih.govplos.org Treatment with this compound reduces the volume of brain infarction and inhibits neuronal death. clinmedjournals.orgbiorxiv.org A key mechanism for this neuroprotection is the activation of the PI3K/Akt signaling pathway upon this compound binding to ErbB4 receptors on neurons. biorxiv.orgfrontiersin.org This pathway activation directly inhibits apoptosis and promotes neuronal survival. biorxiv.orgfrontiersin.org

Beyond its anti-apoptotic role, this compound exerts potent anti-inflammatory effects in the ischemic brain. biorxiv.orgclinmedjournals.org It attenuates the expression of pro-inflammatory cytokines and other stress-related genes that are typically induced by ischemia. biorxiv.org Transcriptomic analyses have revealed that this compound reverses ischemia-induced gene expression changes, partly by modulating the activity of transcription factors like ETS-1, which is involved in the inflammatory response. plos.org Further studies suggest that the upregulation of transcription factors CREB1 and FOXO1 by this compound contributes to its neuroprotective actions by preventing oxidative stress and apoptosis. biorxiv.org

Preclinical ModelKey Mechanistic FindingsObserved OutcomeReference
Rat (Permanent Middle Cerebral Artery Occlusion - MCAO)Activation of PI3K/Akt pathway via ErbB4; Attenuation of pro-inflammatory gene expression; Modulation of transcription factors (ETS-1, CREB1, FOXO1).Significant reduction in infarct volume; Inhibition of neuronal apoptosis; Decreased neuroinflammation. clinmedjournals.orgplos.orgbiorxiv.org
Rat (Transient Middle Cerebral Artery Occlusion - tMCAO)Activation of survival pathways.Reduced cortical damage and improved neurological outcomes. clinmedjournals.org
In Vitro (Oxygen-Glucose Deprivation)Inhibition of OGD-induced apoptosis in oligodendrocyte progenitor cells; PI3K/Akt pathway activation.Increased survival rate of neural cells. clinmedjournals.orgfrontiersin.org

Mechanisms in Peripheral Nerve Repair and Regeneration

This compound is a critical regulator of Schwann cells, the primary glial cells of the peripheral nervous system, which are essential for nerve regeneration after injury. researchgate.netthermofisher.com It promotes the survival, proliferation, migration, and myelination of Schwann cells. researchgate.netthermofisher.commdpi.com Following a peripheral nerve injury, soluble forms of this compound are upregulated, signaling to Schwann cells to support axonal regrowth. researchgate.net

The signaling is mediated through ErbB2 and ErbB3 receptors on Schwann cells. thermofisher.com This interaction activates downstream pathways, including the Focal Adhesion Kinase (FAK) pathway, which is crucial for Schwann cell migration. thermofisher.com The ability of this compound to stimulate Schwann cells has been harnessed in tissue engineering approaches for nerve repair. It is commonly used as a key component in differentiation media to induce mesenchymal stem cells to become Schwann cell-like cells (SCLCs). mdpi.comnih.govwjgnet.com These SCLCs can then be used in nerve guidance conduits to enhance axonal regeneration and remyelination across nerve gaps. mdpi.com This accurate regulation suggests that different isoforms of this compound play specific roles during the degeneration and regeneration phases, making it a promising target for improving functional recovery after nerve injury. researchgate.net

ProcessRole of this compoundKey Mediators / PathwaysReference
Schwann Cell RegulationPromotes survival, proliferation, and migration.ErbB2/ErbB3 receptors, FAK pathway. researchgate.netthermofisher.com
MyelinationPlays an important role in myelination during development and after injury.NRG1/ErbB signaling. researchgate.net
Stem Cell DifferentiationInduces differentiation of mesenchymal stem cells into Schwann cell-like cells (SCLCs).Used in combination with factors like Forskolin, bFGF, and PDGF-AA. mdpi.comnih.govwjgnet.com
Axonal Regrowth SupportSoluble isoforms are upregulated after injury to support regeneration.Paracrine signaling to regenerating axons. researchgate.net

Advanced Research Methodologies and Experimental Models in Heregulin Beta1 Studies

In Vitro Cellular Assays for Heregulin Beta1 Activity

In vitro cellular assays are fundamental tools for assessing the biological activity of this compound. These assays measure various cellular responses, such as proliferation, migration, invasion, and the activation of specific signaling pathways, providing insights into how cells respond to this compound stimulation.

Cell Proliferation Assays Utilizing Cell Lines (e.g., MCF-7 cells)

Cell proliferation assays are commonly used to quantify the ability of this compound to stimulate cell division. Various cell lines, notably MCF-7 breast cancer cells, are utilized as experimental models due to their responsiveness to this compound. stemcell.comstemcell.comthermofisher.comstemcell.comoncotarget.comnih.govresearchgate.net The biological activity of recombinant human this compound has been determined by its dose-dependent stimulation of proliferation in human MCF-7 cells. thermofisher.com For instance, the effective concentration (EC50) for inducing MCF-7 cell proliferation has been reported to be less than 0.1 ng/mL using a fluorometric assay method. stemcell.com Another study using MCF-7 cells reported an ED50 of ≤ 0.5 ng/ml, corresponding to a specific activity of ≥ 2 x 10^6 units/mg. thermofisher.com this compound has been shown to promote the proliferation of MCF-7 cells. stemcell.comoncotarget.comnih.govresearchgate.net

Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell)

This compound's influence on cell motility and invasiveness is evaluated using migration and invasion assays. Techniques such as wound healing (scratch assays) and Transwell assays are widely employed. nih.govuq.edu.aufrontiersin.org In a wound healing assay, a "wound" is created in a confluent cell monolayer, and the rate at which cells migrate into the gap is measured. nih.govucsf.edu Transwell assays utilize inserts with a porous membrane, allowing cells to migrate through the pores towards a chemoattractant (like this compound) in the lower chamber. uq.edu.aufrontiersin.orgucsf.edu For invasion assays, the membrane is coated with an extracellular matrix material, such as Matrigel (B1166635), which cells must degrade to pass through, mimicking the process of invasion. nih.govuq.edu.aufrontiersin.org this compound has been shown to promote both migratory and invasive behavior in breast cancer cell lines, including MCF7 cells. nih.govuq.edu.au For example, MCF7 cells invaded through Matrigel towards a heregulin chemotactic signal in Transwell experiments. uq.edu.au

Reporter Gene Assays for Signaling Pathway Activation (e.g., Luciferase Assays for MAP/ERK signaling)

Reporter gene assays are used to monitor the activation of specific signaling pathways downstream of this compound stimulation. These assays involve transfecting cells with a construct where a reporter gene, such as luciferase, is under the control of a promoter responsive to the pathway of interest. stemcell.comstemcell.comresearchgate.netjcpjournal.org For instance, a MAP/ERK-responsive luciferase reporter assay in transfected MCF-7 cells has been used to determine the biological activity of this compound by measuring its ability to induce MAP/ERK signaling. stemcell.comstemcell.com The resulting luciferase activity serves as a quantitative measure of pathway activation. The EC50 for inducing MAP/ERK signaling in transfected MCF-7 cells using a luciferase reporter assay was approximately 0.28 ng/mL (~37.9 pM). stemcell.comstemcell.com Luciferase reporter gene assays have also been used to measure the transcriptional activation of antioxidant response elements (ARE) mediated by this compound, indicating activation of pathways like Nrf2 signaling. researchgate.netjcpjournal.org

Biochemical and Molecular Techniques

Biochemical and molecular techniques provide in-depth analysis of the proteins and molecular events involved in this compound signaling. These methods are essential for understanding how this compound interacts with its receptors and activates downstream pathways.

Western Blotting for Protein Expression and Phosphorylation States

Western blotting is a widely used technique to detect and quantify specific proteins and their phosphorylation states in cell lysates. researchgate.netzenodo.org Following this compound stimulation, Western blotting is employed to assess the total expression levels of ErbB receptors (like ErbB2, ErbB3, and ErbB4) and downstream signaling proteins (such as AKT and ERK1/2). researchgate.netnih.gov Crucially, it is used to detect the phosphorylation of tyrosine residues on these proteins, which is indicative of receptor activation and the engagement of downstream signaling cascades. plos.orgresearchgate.netnih.gov For example, Western blot analysis has shown that this compound treatment increases the phosphorylation of ErbB3, ErbB2, AKT, and ERK1/2 in various breast cancer cell lines. researchgate.netnih.gov

Immunoprecipitation for Receptor Dimerization Analysis

Immunoprecipitation is a technique used to isolate specific proteins or protein complexes from a cell lysate. In the context of this compound research, it is particularly valuable for studying the dimerization of ErbB receptors. nih.govnih.gov Since this compound primarily binds to ErbB3 and ErbB4, inducing their dimerization with other ErbB family members, immunoprecipitation allows researchers to capture one receptor (e.g., ErbB3) and then use Western blotting to detect if another receptor (e.g., ErbB2 or EGFR) is physically associated with it, indicating the formation of a dimer. nih.govnih.gov Immunoprecipitation followed by Western blotting has demonstrated that this compound promotes the formation of ErbB3/ErbB2 and ErbB3/EGFR heterodimers in breast cancer cells. nih.govnih.gov

Quantitative Real-Time PCR (RT-PCR) for Gene Expression Analysis

Quantitative Real-Time PCR (RT-PCR or RT-qPCR) is a widely used method for analyzing specific gene expression due to its high sensitivity, accuracy, and specificity. mdpi.com This technique allows for the quantification of mRNA levels, providing insights into the transcriptional regulation of genes in response to stimuli like this compound. In studies involving HRG-β1, RT-PCR has been utilized to assess the expression levels of various genes, including those involved in signaling pathways and cellular processes modulated by HRG-β1. For instance, RT-PCR has been employed to examine the transcriptional upregulation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells. nih.govresearchgate.net Additionally, quantitative real-time RT-PCR analysis has been used to determine the expression levels of Fn14 mRNA in the context of HRG-β1 stimulation. nih.gov The accuracy and reliability of RT-qPCR analysis are dependent on the normalization of data using stable reference genes. mdpi.com

Zymography for Protease Activity (e.g., MMP-9)

Zymography is an experimental technique used to detect and quantify the activity of proteases, such as matrix metalloproteinases (MMPs), in biological samples. This method involves the separation of proteins by gel electrophoresis under non-reducing conditions, where the gel matrix contains a substrate for the protease of interest (e.g., gelatin for MMP-9 and MMP-2). After electrophoresis, the gel is incubated in a buffer that allows the proteases to refold and degrade the substrate within the gel. Subsequent staining reveals clear bands at the positions of active proteases, corresponding to areas where the substrate has been degraded. The intensity of the clear band is proportional to the enzymatic activity. Zymography has been extensively used to investigate the activation and secretion of MMP-9 in response to this compound treatment in breast cancer cell lines such as SKBr3 and MCF-7. nih.govresearchgate.netaacrjournals.orgoncotarget.comnih.gov Studies utilizing gelatin zymography have shown that heregulin-beta1 increases MMP-9 activity in cell culture media, but not in cell lysates, indicating its secretion. aacrjournals.org This increased activity is attributed to elevated MMP-9 protein and mRNA levels, primarily resulting from transcriptional upregulation by heregulin-beta1. nih.govresearchgate.net

Immunofluorescence and Confocal Microscopy for Protein Localization

Immunofluorescence (IF) combined with confocal microscopy is a powerful imaging technique used to visualize the subcellular localization of proteins within cells. biorxiv.org This method involves fixing cells, permeabilizing them, and then incubating with primary antibodies specific to the target protein, followed by incubation with fluorescently labeled secondary antibodies that bind to the primary antibodies. Confocal microscopy provides optical sectioning, allowing for the acquisition of high-resolution images of specific focal planes within the cell, thereby enabling detailed analysis of protein distribution and co-localization. biorxiv.org In the context of this compound research, immunofluorescence and confocal microscopy have been employed to observe the localization of various proteins influenced by HRG-β1 signaling. For example, these techniques have been used to examine the localization of adhesion proteins like E-cadherin, occludin, and β-catenin during heregulin-β1-induced cell scattering. plos.org Studies have shown that stimulation with HRG-β1 can cause the dissociation and translocation of adherent proteins from cell-cell junctions to the cytosol. plos.org Immunocytochemical analysis using confocal microscopy has also been used to confirm the nuclear localization of NF-E2-related factor 2 (Nrf2) following treatment with heregulin-β1. jcpjournal.org

Genomic and Proteomic Approaches

Genomic and proteomic approaches provide comprehensive methods to study the molecular landscape of cells and tissues, offering insights into gene regulation, protein expression, and cellular pathways influenced by factors like this compound. Genomics focuses on the study of an organism's complete set of DNA, including its genes and their interactions, while proteomics involves the large-scale study of proteins, including their expression, structure, function, and interactions. bcrti.co.infrontiersin.org

Tiling Arrays and Array Comparative Genomic Hybridization (CGH) for Gene Regulation Analysis

Tiling arrays and array Comparative Genomic Hybridization (CGH) are genomic techniques used to analyze gene regulation and identify chromosomal abnormalities, respectively. Tiling arrays utilize high-density arrays with probes that cover the genome at a high resolution, allowing for the analysis of transcription and histone modifications across entire chromosomes. Array CGH is used to detect copy number variations (gains or losses of DNA segments) across the genome. plos.org Integrative analysis using tiling array platforms, such as those for histone H3 lysine (B10760008) 9 (H3K9) acetylation and RNA mapping, in conjunction with array CGH, has been performed to identify heregulin-regulated genes in cells like ER-positive MCF-7 breast cancer cells. plos.orgnih.govplos.orgresearchgate.net This approach helps to identify transcripts regulated by HRG-β1 and differentiate gene expression changes related to HRG treatment from those due to genomic alterations. nih.govplos.org

Integrative Genome-Wide Expression Analysis

Integrative genome-wide expression analysis combines data from multiple genomic platforms to gain a more comprehensive understanding of gene expression profiles. This approach can involve integrating data from tiling arrays, expression arrays, and array CGH to identify transcripts that are regulated under specific conditions, such as in response to this compound stimulation. plos.orgnih.govplos.orgnih.gov Through integrative analysis of HRG-induced gene expression in MCF-7 cells using tiling array data (histone H3K9 acetylation and RNA mapping) and comparing the results with expression array and array CGH data, researchers have identified a significant number of HRG-regulated genes. plos.orgnih.govplos.org For example, one study identified 333 HRG-regulated genes in MCF-7 cells, with 326 being up-regulated and 7 down-regulated. nih.govplos.org This type of analysis can also help in predicting upstream transcription factors and mapping regulated genes onto biological pathways to understand the mechanisms underlying HRG-β1's effects. nih.govplos.org

Preclinical In Vivo Models for Mechanistic Investigations

Preclinical in vivo models, typically involving laboratory animals, are essential for investigating the mechanistic roles of this compound in a more complex biological setting and for evaluating potential therapeutic strategies. These models allow researchers to study the effects of HRG-β1 on cellular processes, tissue development, and disease progression within a living organism. In vivo studies have been crucial in demonstrating the roles of this compound in various physiological and pathological processes. For instance, in vivo and in vitro studies have implicated heregulin-beta1/ErbB signaling as crucial for aspects of cardiovascular development and in protecting the heart from ischemic injury. stemcell.comstemcell.com Animal models of heart disease, such as those involving myocardial infarction induced by LAD ligation or doxorubicin-induced cardiomyopathy, have been used to evaluate the therapeutic potential of recombinant neuregulin-1 (a broader term that includes this compound isoforms). jacc.org These studies have shown that neuregulin-1 can activate cardiac signaling pathways and improve survival in these models. jacc.org Furthermore, in vivo studies have demonstrated that NRG-1 can inhibit mitochondrial dysfunction and decrease cardiomyocyte apoptosis. ahajournals.org Preclinical models are also utilized to study the pro-invasive and metastatic effects of this compound in the context of cancer. stemcell.comstemcell.comnih.gov

Genetically Engineered Animal Models (e.g., ApoE−/− mice) for Disease Mechanism Studies

Genetically engineered animal models, such as apolipoprotein E-deficient (ApoE−/−) mice, have been instrumental in elucidating the mechanisms underlying the effects of this compound in disease contexts, particularly atherosclerosis. ApoE−/− mice are a widely used model for studying atherosclerosis due to their propensity to develop atherosclerotic lesions. ahajournals.orgresearchgate.net

Studies using ApoE−/− mice have provided significant evidence for the atheroprotective effects of this compound. Chronic infusion of this compound into ApoE−/− mice has been shown to significantly suppress the development of atherosclerotic lesions. ahajournals.orgnih.gov The proposed mechanisms involve the modulation of macrophage foam cell formation, a key event in atherosclerosis progression. This compound has been found to decrease the endocytic uptake of acetylated low-density lipoprotein (AcLDL) and acyl-coenzyme A:cholesterol acyltransferase (ACAT) activity, while increasing cholesterol efflux to apolipoprotein (Apo)A-I. ahajournals.orgnih.gov These effects are attributed to the downregulation of scavenger receptor class A (SR-A) and ACAT1, and the upregulation of ATP-binding cassette transporter (ABC)A1 in macrophages. ahajournals.orgnih.gov

Further research in diabetic ApoE−/− mice indicated that recombinant human NRG-1 treatment induced systemic activation of ErbB2 and ErbB4 receptors in the heart and kidneys, preventing left ventricular dilatation, improving left ventricular contractile function, and reducing atherosclerotic plaque size. researchgate.net It also significantly reduced albuminuria, NGALuria, glomerular fibrosis, and the expression of fibrotic markers. researchgate.net

These findings highlight the utility of genetically engineered models like ApoE−/− mice in uncovering the cellular and molecular mechanisms by which this compound exerts its protective effects in complex diseases like atherosclerosis.

Disease-Specific Animal Models for Investigating Biological Functions (e.g., Ischemic Injury Models)

Disease-specific animal models, such as those simulating ischemic injury, have been crucial for investigating the biological functions of this compound in the context of tissue damage and repair. Ischemic injury, resulting from restricted blood supply, affects various organs, including the heart and brain.

In models of myocardial ischemia, this compound/Neuregulin-1 has been implicated in protecting the heart from injury and improving cardiac function. stemcell.comstemcell.comstemcell.comjacc.org Studies in rat models of myocardial infarction induced by left anterior descending coronary artery occlusion have shown that intramyocardial injection of microparticles loaded with NRG1 (this compound) into the peri-infarct region inhibited cardiac remodeling, reduced infarct size and fibrosis, and promoted tissue revascularization. researchgate.net Three months after treatment, a statistically significant improvement in cardiac function was detected in rats treated with growth factor-loaded microparticles. researchgate.net Endogenous NRG-1/ErbB signaling is activated in the heart following ischemia/reperfusion injury and plays a protective role. nih.gov

In models of cerebral ischemic injury (stroke), this compound has demonstrated neuroprotective effects. nih.govmedchemexpress.comnih.gov Administration of exogenous NRG-1β has been shown to exert a neuroprotective effect in the central nervous system after ischemia/injury. nih.gov Pretreatment with exogenous NRG-1β before cerebral ischemia and reperfusion in rats resulted in significant improvement in the recovery of neurological function and a reduction in infarct volume. nih.gov In a mouse model of photothrombotic ischemia, human NRG1-beta 1 protein had a protective effect, reducing cerebral infarction, restoring forelimb function, and promoting the proliferation and differentiation of neurons and oligodendrocytes. medchemexpress.com

Disease-specific models, including those for ischemic injury in the heart and brain, have thus been vital in demonstrating the protective and reparative biological functions of this compound and its potential as a therapeutic agent.

Future Directions and Emerging Research Avenues for Heregulin Beta1 Studies

Elucidation of Novel Downstream Effectors and Signaling Nodes

The canonical signaling pathways activated by Heregulin beta-1, primarily the PI3K/Akt and MAPK/ERK pathways, are well-documented to be initiated by its binding to ErbB3 or ErbB4 receptors and the subsequent recruitment of ErbB2. biolegend.comoncotarget.combiologists.com However, recent research is beginning to uncover a more intricate network of downstream effectors and signaling nodes.

Advanced mass spectrometry-based proteomics has been instrumental in identifying a multitude of phosphorylation events on proteins downstream of ErbB receptor activation. embopress.org These studies have revealed novel players and regulatory sites within the canonical pathways. For instance, quantitative analysis of protein phosphorylation has identified numerous sites on EGFR, HER2, and HER3, as well as on 36 other downstream proteins, providing a more detailed map of the signaling cascade. embopress.org

Emerging research also points to the involvement of less-canonical pathways and effectors. For example, studies have shown that HRG-β1 can activate the JAK/STAT pathway, which is known to be involved in cell growth and proliferation. researchgate.netspandidos-publications.com Furthermore, HRG-β1 has been found to induce the expression of manganese superoxide (B77818) dismutase (MnSOD) through the activation of NF-E2-related factor 2 (Nrf2), highlighting a link to cellular antioxidant responses. jcpjournal.org The Rac-GEF P-Rex1 has been identified as a critical mediator of ErbB signaling, linking HRG-β1 to the regulation of the actin cytoskeleton and cell motility. oncotarget.com Additionally, HRG-β1 signaling has been shown to sensitize breast cancer cells to SDF-1-induced Rac1 activation, a process mediated by P-Rex1. nih.gov

Table 1: Novel Downstream Effectors and Signaling Nodes of Heregulin Beta-1

Effector/NodePathwayCellular Function
STAT3JAK/STATCell proliferation, Gene expression
Nrf2Oxidative Stress ResponseAntioxidant defense, Cell survival
P-Rex1Rac Guanine Nucleotide Exchange FactorActin cytoskeleton reorganization, Cell motility
Rac1Rho GTPaseCell migration, Invasion
SrcNon-receptor Tyrosine KinaseCell migration, Focal adhesion signaling
PTK2 (FAK)Non-receptor Tyrosine KinaseCell migration, Focal adhesion dynamics

Investigation of Isoform-Specific Biological Activities and Receptor Preferences

The neuregulin-1 (NRG1) gene gives rise to numerous isoforms through alternative splicing, and these isoforms can be broadly classified into several types. biolegend.comrndsystems.com Heregulin beta-1 belongs to the type I isoform group. nih.gov A key area of future research is to understand the distinct biological activities and receptor preferences of these various isoforms.

While it is established that the EGF-like domain is necessary for bioactivity and that heregulins bind to ErbB3 and ErbB4, the specific affinities and downstream consequences of binding by different isoforms are not fully understood. biolegend.comuniprot.org The α and β variants of the EGF-like domain, for instance, arise from alternative splicing and likely confer different binding characteristics and subsequent signaling outputs. biolegend.com

Studies using targeted mutations in mice have demonstrated that different NRG1 isoforms have distinct in vivo functions. For example, type I neuregulin is crucial for the development of certain neurons and for heart trabeculation, while type III neuregulin is essential for Schwann cell development. nih.gov This highlights the importance of investigating the unique roles of each isoform, including the various splice variants within the heregulin beta-1 classification. Future research will need to employ isoform-specific tools to dissect their individual contributions to both normal physiology and disease.

Exploration of Context-Dependent Heregulin Beta-1 Actions in Complex Biological Environments

The biological effects of Heregulin beta-1 are not uniform but are highly dependent on the cellular and tissue context. The specific repertoire of ErbB receptors expressed by a cell, the presence of co-receptors, and the surrounding microenvironment all contribute to the ultimate cellular response.

For instance, in breast cancer cells, the response to HRG-β1 can vary significantly depending on the expression levels of ErbB2 and ErbB3. biologists.com The heterodimerization of ErbB2 and ErbB3 is considered a potent oncogenic unit, and its activation by HRG-β1 can drive aggressive tumor behavior. biologists.com Furthermore, HRG-β1 has been shown to induce different responses in luminal versus basal breast cancer cell lines, promoting proliferation and adhesion in the former. oncotarget.com

The interaction of HRG-β1 signaling with other pathways also dictates its effects. For example, HRG-β1 can cooperate with the CXCR4 signaling pathway to enhance breast cancer cell motility. nih.gov In another context, HRG-β1-activated Stat3 can act as a coregulator of the progesterone (B1679170) receptor, influencing its transcriptional activity in a promoter-dependent manner. conicet.gov.ar The physical and biochemical properties of the extracellular matrix also play a role, as HRG-β1 can promote invasion through matrix proteins. oncotarget.com Understanding these context-dependent actions is crucial for predicting the effects of HRG-β1 in different physiological and pathological settings.

Development of Advanced Experimental Tools and Models

Advancing our understanding of Heregulin beta-1 will require the development and application of sophisticated experimental tools and models. The use of recombinant HRG-β1 protein has been fundamental in in vitro studies to probe its function in various cell types, including MCF-7 breast cancer cells for proliferation assays. thermofisher.compacificcoastbio.comthermofisher.com

The creation of animal models with targeted mutations in specific NRG1 isoforms has been invaluable in revealing their distinct in vivo roles. nih.gov Future research will benefit from the generation of more refined models, such as those allowing for conditional or cell-type-specific knockout of heregulin beta-1 or its receptors. The use of CRISPR/Cas9 gene-editing technology has already been employed to create novel alleles to study Nrg1 function in zebrafish, providing insights into cross-species differences in its developmental roles. plos.org

In vitro, the development of three-dimensional (3D) organoid cultures and microfluidic devices can provide more physiologically relevant models to study HRG-β1 signaling in a complex, multi-cellular environment. thermofisher.com For example, 3D bio-printed nerve constructs are being used to investigate the role of heregulin in nerve regeneration. thermofisher.com Furthermore, advanced imaging techniques, such as fluorescence resonance energy transfer (FRET) biosensors, can allow for the real-time visualization of signaling events downstream of HRG-β1 activation in living cells. The continued development and application of these advanced tools will be critical for unraveling the remaining mysteries of Heregulin beta-1 biology.

Q & A

Q. Table 1. Comparison of this compound Detection Methods

MethodSensitivitySpatial ResolutionKey Limitation
IHCModerateHighAntibody specificity issues
RNAscope®HighHighCost-prohibitive for large N
Western BlotLowNoneRequires fresh/frozen tissue

Q. Table 2. Key Considerations for Translational Study Design

PhasePrimary EndpointBiomarker ExampleStatistical Power Requirement
ISafety, MTDp-HER3 suppressionN ≥ 15 (3+3 design)
IIObjective Response RateTumor heregulin ELISAN ≥ 50 (two-arm)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.